molecular formula CrF3H6O3 B097943 Chromium(3+) trifluoride trihydrate CAS No. 16671-27-5

Chromium(3+) trifluoride trihydrate

Cat. No.: B097943
CAS No.: 16671-27-5
M. Wt: 163.037 g/mol
InChI Key: WYFKYRKAZDXKPQ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daivonex is a topical formulation of the vitamin D derivative, calcipotriol. It is primarily used for the treatment of psoriasis, a skin disorder characterized by the overactive proliferation of skin cells. Calcipotriol works by inducing differentiation and suppressing the proliferation of keratinocytes, thereby normalizing abnormal cell proliferation and differentiation in psoriatic skin .

Scientific Research Applications

Calcipotriol has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Chromium(3+) trifluoride trihydrate is an inorganic compound It’s known that chromium(3+) compounds can interact with various biological molecules and structures .

Mode of Action

It’s known that the compound forms several hydrates . In the anhydrous form, the six coordination sites are occupied by fluoride ligands that bridge to adjacent Cr centres. In the hydrates, some or all of the fluoride ligands are replaced by water .

Biochemical Pathways

Chromium(3+) compounds are known to influence physiological effects apart from insulin signaling .

Pharmacokinetics

It’s known that the compound is sparingly soluble in water , which could impact its bioavailability.

Result of Action

Chromium(3+) compounds are known to have physiological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH. For instance, the anhydrous form of the compound sublimes at 1100–1200 °C .

Safety and Hazards

Chromium(3+) trifluoride trihydrate is considered hazardous. It causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calcipotriol involves a convergent approach that is scalable and modular. This method includes the preparation of both the A-ring and CD-ring of the molecule. A radical retrosynthetic approach is employed, which highlights an electrochemical reductive coupling and an intra-molecular hydrogen atom transfer Giese addition to establish the 6,5-transcarbon skeleton found in the vitamin D family .

Industrial Production Methods: Calcipotriol can also be prepared using solid lipid nanoparticles, which enhance its cutin permeability, slow release, and targeting effect. This method improves the local therapeutic effect of the drug and reduces the occurrence of skin irritation symptoms .

Chemical Reactions Analysis

Types of Reactions: Calcipotriol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Often involves halogenation reactions using reagents like chlorine or bromine.

Major Products: The major products formed from these reactions are various derivatives of calcipotriol, which may have different biological activities and therapeutic potentials .

Comparison with Similar Compounds

Calcipotriol is compared with other vitamin D analogs and treatments for psoriasis:

Calcipotriol stands out due to its effectiveness in treating psoriasis with a lower risk of systemic side effects compared to other vitamin D analogs .

Properties

IUPAC Name

chromium(3+);trifluoride;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr.3FH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFKYRKAZDXKPQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.[F-].[F-].[F-].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CrF3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612549
Record name Chromium(3+) fluoride--water (1/3/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.037 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16671-27-5
Record name Chromium(3+) fluoride--water (1/3/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.